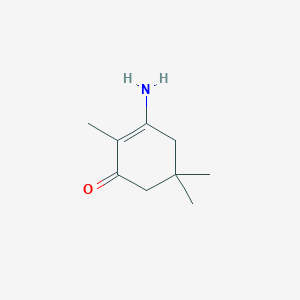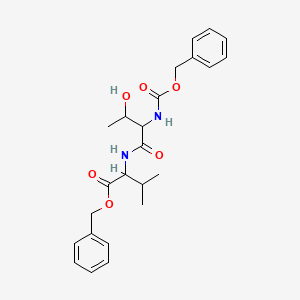![molecular formula C15H13ClN2O2 B15076378 N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B15076378.png)
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline is a Schiff base compound, which is a type of compound containing a functional group that is a nitrogen analog of an aldehyde or ketone. Schiff bases are typically formed by the condensation of an amine with a carbonyl compound. This particular compound is characterized by the presence of a 2-chloro-5-nitrophenyl group and a 3,4-dimethylaniline group, making it a valuable compound in various chemical and biological applications.
Preparation Methods
The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 3,4-dimethylaniline. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline can be compared with other Schiff base compounds such as:
N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but different substituents, leading to variations in reactivity and applications.
N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another Schiff base with different substituents, which affects its chemical and biological properties.
N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H13ClN2O2 |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N-(3,4-dimethylphenyl)methanimine |
InChI |
InChI=1S/C15H13ClN2O2/c1-10-3-4-13(7-11(10)2)17-9-12-8-14(18(19)20)5-6-15(12)16/h3-9H,1-2H3 |
InChI Key |
PUOHYRUQWFPFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


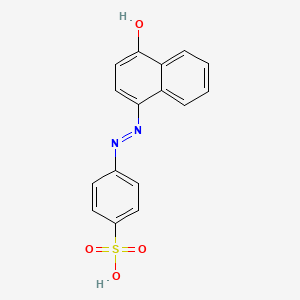
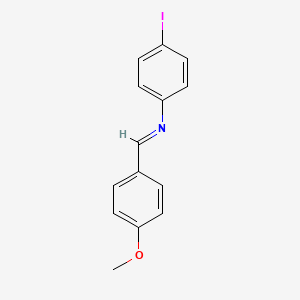
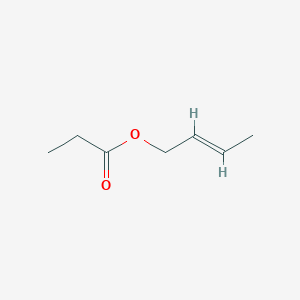

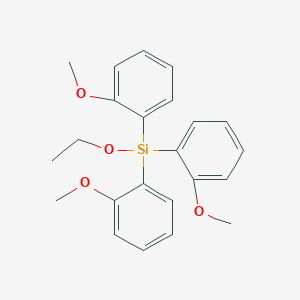
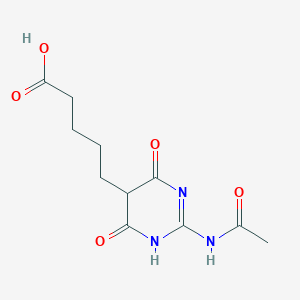
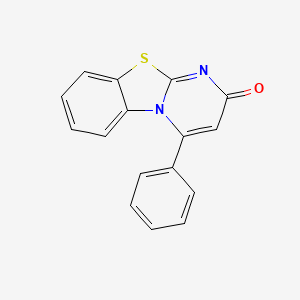
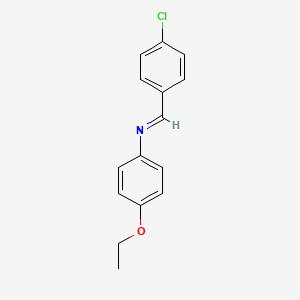

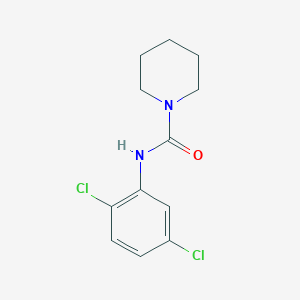
![2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid](/img/structure/B15076376.png)
